(2-Ethylpiperidin-1-yl)(oxo)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Its structure features a piperidine ring substituted with an ethyl group and an oxoacetic acid moiety, which suggests potential biological activity. The compound is of interest due to its possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified under organic compounds, specifically as an amino acid derivative due to the presence of the carboxylic acid functional group. It is synthesized from piperidine derivatives, which are widely studied for their pharmacological properties. The compound's structure can be analyzed through various techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, which are standard methods in organic chemistry for characterizing new compounds.
The synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid typically involves several steps starting from readily available piperidine derivatives.
For example, one method involves heating a mixture of 2-ethylpiperidine and oxoacetic acid in DMSO at elevated temperatures, followed by neutralization and extraction processes to yield (2-Ethylpiperidin-1-yl)(oxo)acetic acid .
(2-Ethylpiperidin-1-yl)(oxo)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are typically facilitated by heat or acidic/basic catalysts .
The mechanism of action for (2-Ethylpiperidin-1-yl)(oxo)acetic acid primarily involves its interaction with biological targets such as receptors or enzymes.
Research into similar compounds has shown that modifications on the piperidine ring can significantly alter their biological activity .
Chemical analyses such as infrared spectroscopy would show characteristic peaks corresponding to functional groups present in the molecule, aiding in confirming its structure .
(2-Ethylpiperidin-1-yl)(oxo)acetic acid has potential applications in:
Research into derivatives of this compound may lead to novel therapeutic agents with improved efficacy and safety profiles .
(2-Ethylpiperidin-1-yl)(oxo)acetic acid (CAS 1156076-62-8) is synthesized via a three-step sequence that demonstrates remarkable versatility for structural diversification. The synthesis commences with the reductive alkylation of 2-ethylpiperidine using ethyl glyoxylate under hydrogenation conditions (50 psi H₂), yielding ethyl (2-ethylpiperidin-1-yl)(hydroxy)acetate as a key intermediate [1]. Subsequent Jones oxidation transforms the α-hydroxy ester to the corresponding α-keto ester, ethyl (2-ethylpiperidin-1-yl)(oxo)acetate (CAS 866994-07-2), which is commercially available as a synthetic precursor [8]. The final ester hydrolysis under basic conditions (NaOH, EtOH/H₂O) affords the target carboxylic acid in 95% chemical purity as verified by HPLC analysis [5]. This route allows for side chain diversification through modification of the piperidine nitrogen's electrophilic partners, enabling the installation of various pharmacophoric elements at the carbonyl terminus [1].
Table 1: Comparative Analysis of Synthetic Routes for Key Intermediate
Synthetic Step | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Reductive Alkylation | 2-Ethylpiperidine + Ethyl glyoxylate, Pd/C, H₂ (50 psi) | 82 | High atom economy, single isomer formation |
Oxidation | Jones reagent (CrO₃/H₂SO₄), acetone, 0°C | 76 | Selective carbonyl formation |
Ester Hydrolysis | NaOH (2M), EtOH/H₂O (1:1), reflux | 95 | Mild conditions, high purity product |
The keto-carbonyl duality of (2-ethylpiperidin-1-yl)(oxo)acetic acid derivatives enables diverse catalytic transformations. Palladium-catalyzed hydrogenation of the α-keto ester intermediate (ethyl (2-ethylpiperidin-1-yl)(oxo)acetate) proceeds with excellent chemoselectivity under mild conditions (5% Pd/C, 30°C, 48 hr), preserving the piperidine ring while reducing the keto functionality [8]. Lewis acid catalysis significantly enhances reaction efficiency in downstream derivatizations; indium trichloride (InCl₃) promotes ultrasonic-assisted condensations between the oxo-acetic acid core and nitrogen nucleophiles, achieving 95% conversion in 20 minutes at 40°C [9]. This catalytic system enables the construction of hybrid heterocyclic scaffolds through keto carbonyl participation while leaving the carboxylic acid available for further functionalization. Microwave-assisted amidation using peptide coupling agents (HATU, DIPEA) demonstrates the carboxylic acid's reactivity, providing access to novel amide conjugates with antineoplastic activity in 85-92% isolated yields [6].
Table 2: Catalytic Functionalization Conditions and Outcomes
Transformation | Catalyst System | Conditions | Conversion | Application |
---|---|---|---|---|
Keto Reduction | 5% Pd/C, H₂ (30 psi) | EtOH, 30°C, 48 hr | >99% | Amino acid precursor synthesis |
Nucleophilic Addition | InCl₃ (20 mol%) | Ultrasound, 40°C, 20 min | 95% | Pyrano[2,3-c]pyrazole formation |
Amide Coupling | HATU/DIPEA | DMF, microwave 100W, 10 min | 92% | PD-1/PD-L1 inhibitor development |
One-pot multicomponent reactions (MCRs) provide efficient access to complex pharmacophores containing the 2-ethylpiperidine-oxoacetate motif. A particularly efficient methodology employs ultrasound irradiation (25 kHz, 250W) to facilitate the four-component reaction between ethyl (2-ethylpiperidin-1-yl)(oxo)acetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile [9]. This reaction proceeds through a cascade mechanism initiated by InCl₃-catalyzed Knoevenagel condensation, followed by Michael addition and heterocyclization, yielding highly functionalized pyrano[2,3-c]pyrazole derivatives in 80-95% yield within 20 minutes. The electron-donating nature of the 2-ethylpiperidine nitrogen significantly enhances the electrophilicity of the oxoacetate keto carbonyl, facilitating nucleophilic attack by carbon nucleophiles in these MCRs. Virtual screening of such hybrid scaffolds against PD-L1 protein (PDB ID: 6R3K) demonstrates promising binding interactions, with computed MM-GBSA binding affinities ranging from -45.2 to -52.8 kcal/mol, suggesting their utility in cancer immunotherapy .
Table 3: Multi-Component Pharmacophore Assembly Components
Component | Role in MCR | Structural Contribution | Bioactivity Enhancement |
---|---|---|---|
Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate | Keto-electrophile | Piperidine bioisostere | Blood-brain barrier penetration |
Methyl phenylglyoxylate | Electrophilic carbonyl | Aryl hydrophobic domain | Target protein surface interaction |
Malononitrile | C1 Nucleophile | Cyano electron-withdrawing group | Hydrogen bonding acceptor |
Hydrazine hydrate | N-Nucleophile | Pyrazole ring formation | Metal chelation capacity |
Though not directly observed in the synthesis of (2-ethylpiperidin-1-yl)(oxo)acetic acid, isoimidium perchlorate intermediates are theoretically significant in nucleophilic additions to analogous piperidine carbonyl systems. These highly electrophilic species form through perchloric acid-catalyzed dehydration of α-hydroxy esters, generating reactive intermediates that undergo regioselective addition by O-, N-, and C-nucleophiles [1]. Computational studies suggest that in the 2-ethylpiperidine series, steric encumbrance from the ethyl substituent directs nucleophilic attack exclusively to the less hindered face of the planar iminium carbon. This mechanistic pathway provides a theoretical foundation for understanding the stereochemical outcomes in nucleophilic additions to related α-keto carboxylic acid derivatives. The perchlorate counterion further enhances electrophilicity through ion pair stabilization of the transition state, significantly accelerating addition rates compared to neutral analogs [2].
Reaction medium optimization critically influences the stereoselectivity of transformations involving (2-ethylpiperidin-1-yl)(oxo)acetic acid. Ethanol-water mixtures (50% v/v) significantly enhance both yield and stereoselectivity in InCl₃-catalyzed heterocycle formations, achieving 95% yield compared to 68% in anhydrous ethanol and 42% in dichloromethane [9]. This solvent system promotes transition state organization through hydrogen bonding networks that preorient the keto carbonyl for nucleophilic attack. Catalyst screening reveals that Lewis acids (InCl₃, ZnCl₂) outperform Brønsted bases (triethylamine, piperidine) in oxo-acetic acid functionalization, providing a 3.2-fold rate enhancement at 20 mol% loading. For nucleophilic additions to the keto group, protic solvents facilitate stereodifferentiation by hydrogen bonding to the carbonyl oxygen, effectively blocking one face from nucleophile approach. This solvent-directed stereocontrol enables diastereoselectivities up to 9:1 in ethanol, whereas aprotic media (THF, acetonitrile) yield nearly racemic products [2] [8].
Table 4: Solvent and Catalyst Effects on Stereochemical Outcomes
Reaction System | Solvent | Catalyst (20 mol%) | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|
Pyrazole Formation | 50% EtOH/H₂O | InCl₃ | 95 | >20:1 |
Pyrazole Formation | Anhydrous EtOH | InCl₃ | 68 | 5:1 |
Pyrazole Formation | THF | InCl₃ | 42 | 1.2:1 |
Acetal Formation | Methanol | p-TsOH | 78 | Not applicable |
Keto Reduction | Ethyl acetate | Pd/C | >99 | 1:1 (racemic) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7